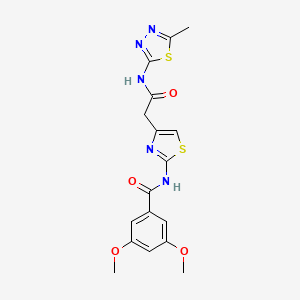

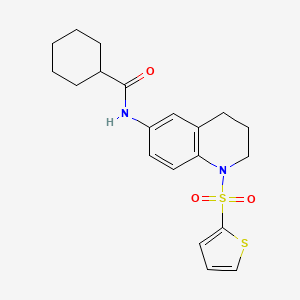

![molecular formula C16H26N2O5 B2810794 6-Oxo-[1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-t-butyl ester CAS No. 1951444-67-9](/img/structure/B2810794.png)

6-Oxo-[1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-t-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Oxo-[1,4’]bipiperidinyl-3,1’-dicarboxylic acid 1’-t-butyl ester” is a chemical compound with the CAS Number: 1951444-67-9 . Its IUPAC name is 1’-(tert-butoxycarbonyl)-6-oxo-[1,4’-bipiperidine]-3-carboxylic acid . The compound has a molecular weight of 326.39 .

Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the current search results.Aplicaciones Científicas De Investigación

Role in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis, particularly in the protection and deprotection of amine functional groups . This group is present in the structure of the compound , suggesting its potential use in organic synthesis processes.

Use in Suzuki-Miyaura Cross-Coupling Reactions

Compounds containing the Boc group have been used as reagents in Suzuki-Miyaura cross-coupling reactions . This type of reaction is a powerful tool for forming carbon-carbon bonds, which is a key process in the synthesis of many organic compounds.

Application in Drug Design

Piperidine derivatives, such as the compound , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids. This suggests that the compound could have potential applications in drug design and development.

Use in the Synthesis of Biologically Active Piperidines

The compound could be used in the synthesis of biologically active piperidines . Piperidines are among the most important synthetic fragments for designing drugs, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Potential Role in the Treatment of Hyperuricemia-Associated Diseases

The compound could potentially be used in the development of treatments for hyperuricemia-associated diseases . Xanthine oxidase (XO) is an important target for the effective treatment of these diseases, and a series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported recently .

Use in the Synthesis of Hydroxyquinones

The compound could potentially be used in the synthesis of hydroxyquinones . Hydroxyquinones are a class of organic compounds that have various applications, including in the production of dyes and photographic developers.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or is inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that the compound may interact with peptide or protein targets.

Mode of Action

Boc-protected amino acids are typically used in peptide synthesis, where the boc group serves as a protective group for the amino group . The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .

Biochemical Pathways

The compound likely participates in peptide synthesis pathways. In these pathways, the Boc group is removed, and the resulting amino group can form a peptide bond with the carboxyl group of another amino acid . The specific downstream effects would depend on the identity of the other amino acids and the sequence of the resulting peptide.

Action Environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the removal of the Boc group requires acidic conditions . Additionally, the compound’s stability could be affected by factors such as light, oxygen, and moisture.

Propiedades

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)17-8-6-12(7-9-17)18-10-11(14(20)21)4-5-13(18)19/h11-12H,4-10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOWDMRVWNXBGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CCC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(tert-Butoxycarbonyl)-6-oxo-[1,4'-bipiperidine]-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

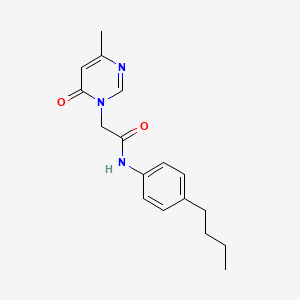

![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2810711.png)

![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)

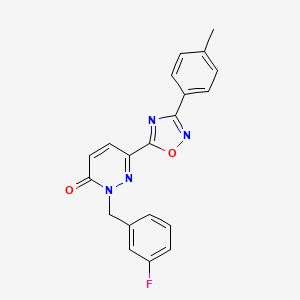

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)

![3,4-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2810723.png)

![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)

![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)